molecular formula C16H17N3O8 B12405637 N3-(4-Nitrobenzyl)uridine

N3-(4-Nitrobenzyl)uridine

Cat. No.: B12405637
M. Wt: 379.32 g/mol
InChI Key: BEJXWOPDLNHEKD-HYIGYNPQSA-N
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Description

N3-(4-Nitrobenzyl)uridine: is a uridine analog, a type of nucleoside analog. Uridine itself is a naturally occurring nucleoside that plays a crucial role in various biological processes, including nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(4-Nitrobenzyl)uridine typically involves the reaction of uridine with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom at the N3 position of uridine attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N3-(4-Nitrobenzyl)uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols

Major Products:

Scientific Research Applications

N3-(4-Nitrobenzyl)uridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential anticonvulsant and anxiolytic activities.

    Medicine: Investigated for its potential use in developing new antihypertensive agents.

    Industry: Utilized in the development of antiviral and anticancer drugs.

Mechanism of Action

N3-(4-Nitrobenzyl)uridine exerts its effects by mimicking the structure of uridine and interacting with various biological targets. It can be incorporated into nucleic acids, affecting their structure and function. The nitrobenzyl group can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: N3-(4-Nitrobenzyl)uridine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making it a versatile compound for research and development .

Properties

Molecular Formula

C16H17N3O8

Molecular Weight

379.32 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H17N3O8/c20-8-11-13(22)14(23)15(27-11)17-6-5-12(21)18(16(17)24)7-9-1-3-10(4-2-9)19(25)26/h1-6,11,13-15,20,22-23H,7-8H2/t11-,13?,14+,15-/m1/s1

InChI Key

BEJXWOPDLNHEKD-HYIGYNPQSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

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